Ibezapolstat hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

1275582-98-3 |

|---|---|

Molecular Formula |

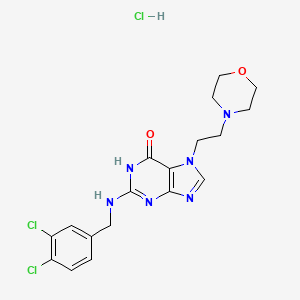

C18H21Cl3N6O2 |

Molecular Weight |

459.8 g/mol |

IUPAC Name |

2-[(3,4-dichlorophenyl)methylamino]-7-(2-morpholin-4-ylethyl)-1H-purin-6-one;hydrochloride |

InChI |

InChI=1S/C18H20Cl2N6O2.ClH/c19-13-2-1-12(9-14(13)20)10-21-18-23-16-15(17(27)24-18)26(11-22-16)4-3-25-5-7-28-8-6-25;/h1-2,9,11H,3-8,10H2,(H2,21,23,24,27);1H |

InChI Key |

RNBLTEKVVQGCIM-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCN2C=NC3=C2C(=O)NC(=N3)NCC4=CC(=C(C=C4)Cl)Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Ibezapolstat Hydrochloride: A Deep Dive into its Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ibezapolstat hydrochloride, formerly known as ACX-362E, is a first-in-class, orally administered, narrow-spectrum antibiotic currently in late-stage clinical development for the treatment of Clostridioides difficile infection (CDI). Developed by Acurx Pharmaceuticals, Ibezapolstat selectively inhibits DNA polymerase IIIC (Pol IIIC), an enzyme essential for DNA replication in many Gram-positive bacteria, including C. difficile. This unique mechanism of action spares the gut microbiome from broad-spectrum disruption, a critical factor in preventing CDI recurrence. This whitepaper provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key biological and chemical processes.

Discovery and Rationale

The discovery of Ibezapolstat was driven by the urgent need for new CDI therapies that could overcome the limitations of existing treatments, primarily the high rates of recurrence associated with broad-spectrum antibiotics like vancomycin. The therapeutic strategy focused on identifying a compound with potent activity against C. difficile while minimizing collateral damage to the commensal gut microbiota, which plays a crucial role in colonization resistance.

Ibezapolstat emerged as a lead candidate due to its selective inhibition of bacterial DNA polymerase IIIC. This enzyme is crucial for DNA replication in low G+C Gram-positive bacteria, such as C. difficile, but is absent in Gram-negative bacteria and human cells, providing a clear basis for its selective toxicity.[1] This targeted approach is designed to eradicate the pathogen while preserving the beneficial gut flora, thereby reducing the risk of CDI recurrence.

Mechanism of Action

Ibezapolstat's primary molecular target is the bacterial DNA polymerase IIIC (Pol IIIC), a key enzyme in the DNA replication machinery of certain Gram-positive bacteria.

dot

Caption: Mechanism of action of Ibezapolstat.

The inhibition constant (Ki) of Ibezapolstat for C. difficile DNA pol IIIC is 0.325 µM.[1] By binding to this enzyme, Ibezapolstat prevents the synthesis of new bacterial DNA, ultimately leading to bacterial cell death.

Synthesis of this compound

The synthesis of Ibezapolstat (also known as 2-((3,4-dichlorobenzyl)amino)-7-(2-morpholinoethyl)-1,7-dihydro-6H-purin-6-one) is a multi-step process. A general synthetic scheme is outlined below, based on available literature.[2]

dot

Caption: Synthetic workflow for this compound.

Experimental Protocols

The synthesis involves the following key steps:

Step 1: N-alkylation of 2-chloro-6-methoxypurine (I) 2-chloro-6-methoxypurine (I) is reacted with 1,2-dibromoethane (II) in the presence of potassium carbonate (K2CO3) and tetrabutylammonium iodide (Bu4NI) in acetonitrile. This reaction yields a mixture of 7- and 9-ethylated purine derivatives. The desired regioisomer, 7-(2-bromoethyl)-2-chloro-6-methoxypurine (III), is then isolated by silica gel chromatography.[2]

Step 2: Amination with Morpholine Intermediate (III) is then treated with morpholine in isopropanol to yield 2-chloro-6-methoxy-7-(2-morpholinoethyl)purine (IV).[2]

Step 3: Amination with 3,4-dichlorobenzylamine The subsequent reaction of intermediate (IV) with 3,4-dichlorobenzylamine in n-butanol affords 2-((3,4-dichlorobenzyl)amino)-6-methoxy-7-(2-morpholinoethyl)purine (V).[2]

Step 4: Demethylation The methoxy group at the 6-position of intermediate (V) is demethylated by treatment with aqueous hydrochloric acid to yield the Ibezapolstat free base.[2]

Step 5: Hydrochloride Salt Formation Finally, the Ibezapolstat free base is treated with hydrochloric acid to form the more stable and water-soluble this compound salt.

Preclinical and Clinical Data

Ibezapolstat has undergone extensive preclinical and clinical evaluation, demonstrating its potential as a safe and effective treatment for CDI.

In Vitro Activity

Ibezapolstat has demonstrated potent in vitro activity against a broad range of C. difficile isolates.

| Organism | Number of Isolates | Ibezapolstat MIC50 (mg/L) | Ibezapolstat MIC90 (mg/L) | Vancomycin MIC50 (mg/L) | Vancomycin MIC90 (mg/L) | Fidaxomicin MIC50 (mg/L) | Fidaxomicin MIC90 (mg/L) | Metronidazole MIC50 (mg/L) | Metronidazole MIC90 (mg/L) |

| C. difficile | 104 | 2 | 4 | 1 | 4 | 0.5 | 2 | 0.5 | 4 |

Clinical Efficacy

Clinical trials have shown high rates of clinical cure and sustained clinical cure for Ibezapolstat in patients with CDI.

| Trial Phase | Number of Patients | Ibezapolstat Dosage | Clinical Cure Rate | Sustained Clinical Cure Rate | Comparator | Comparator Clinical Cure Rate |

| Phase 2a | 10 | 450 mg BID for 10 days | 100% | 100% (at day 28) | N/A | N/A |

| Phase 2 (pooled) | 26 | 450 mg BID for 10 days | 96% | Not Reported | Vancomycin | ~81% (historical) |

Pharmacokinetics

Pharmacokinetic studies have demonstrated that Ibezapolstat has minimal systemic absorption and achieves high concentrations in the colon, the site of infection.

| Trial Phase | Dosage | Mean Peak Plasma Concentration (ng/mL) | Mean Fecal Concentration (µg/g stool) |

| Phase 1 (Healthy Volunteers) | 300 mg BID | < 1000 | > 4000 (by day 4) |

| Phase 1 (Healthy Volunteers) | 450 mg BID | < 1000 | > 4000 (by day 4) |

| Phase 2a (CDI Patients) | 450 mg BID | 233 - 578 | 416 (by day 3), >1000 (by days 8-10) |

Impact on Gut Microbiome and Bile Acids

A key differentiator of Ibezapolstat is its favorable impact on the gut microbiome and bile acid metabolism, which is believed to contribute to the low recurrence rates.

| Effect | Observation |

| Gut Microbiome | - Eradication of C. difficile by day 3.[3] - Increased proportion of beneficial Actinobacteria and Firmicutes.[4] - Preservation of overall gut microbiota diversity compared to vancomycin. |

| Bile Acids | - Decrease in primary bile acids (which promote C. difficile germination).[3] - Increase in secondary bile acids (which inhibit C. difficile growth).[3] |

Conclusion

This compound represents a promising new therapeutic agent for the treatment of Clostridioides difficile infection. Its novel mechanism of action, targeting bacterial DNA polymerase IIIC, provides potent and selective activity against C. difficile while sparing the beneficial gut microbiota. Preclinical and clinical data have demonstrated high efficacy, a favorable safety profile, and a positive impact on the gut microbiome and bile acid metabolism, suggesting a low potential for CDI recurrence. The synthesis of Ibezapolstat is a well-defined multi-step process. As Ibezapolstat progresses through late-stage clinical trials, it holds the potential to become a valuable new tool in the fight against this challenging and often recurrent infection.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Portico [access.portico.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Acurx Receives USAN Approval of Non-proprietary Name Ibezapolstat for Its Phase 2 Novel, First-in-Class Antibiotic for C. difficile Infection :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]

Ibezapolstat hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ibezapolstat hydrochloride, a first-in-class antibiotic agent under investigation for the treatment of Clostridioides difficile infection (CDI). This document outlines its chemical properties, mechanism of action, and relevant experimental protocols, presenting key data in a structured format for scientific and research applications.

Core Compound Details

This compound is the salt form of Ibezapolstat, a novel, orally administered small molecule. The following table summarizes its key chemical and physical properties.

| Parameter | Value | Source |

| Chemical Name | 2-[(3,4-dichlorophenyl)methylamino]-7-(2-morpholin-4-ylethyl)-1H-purin-6-one;hydrochloride | PubChem |

| CAS Number | 1275582-98-3 | PubChem[1] |

| Molecular Formula | C₁₈H₂₁Cl₃N₆O₂ | PubChem[1] |

| Molecular Weight | 459.8 g/mol | PubChem[1] |

| Parent Compound CAS | 1275582-97-2 | PubChem[2] |

| Parent Compound MW | 423.3 g/mol | PubChem[2] |

Mechanism of Action

Ibezapolstat selectively inhibits bacterial DNA polymerase IIIC (Pol IIIC), an enzyme essential for DNA replication in many Gram-positive bacteria, including C. difficile.[3][4] This mechanism is distinct from currently approved antibiotics for CDI, suggesting a low potential for cross-resistance.[5] Pol IIIC is absent in human cells and many beneficial gut bacteria, contributing to the targeted spectrum of activity of Ibezapolstat.[6] The inhibition constant (Ki) for Ibezapolstat against C. difficile DNA pol IIIC is 0.325 μM.[3][7]

The targeted action of Ibezapolstat on Pol IIIC in low G+C content Gram-positive bacteria leads to the disruption of bacterial DNA synthesis and ultimately, cell death.[8] This selective antimicrobial activity is believed to contribute to the preservation of the gut microbiome, a critical factor in preventing CDI recurrence.[6]

Experimental Protocols

The following sections detail methodologies from key preclinical and clinical investigations of Ibezapolstat.

In Vitro Activity Assessment

-

Minimum Inhibitory Concentration (MIC) Determination : The antibacterial activity of Ibezapolstat against a range of C. difficile clinical isolates was determined using broth microdilution methods. MIC values for a panel of 104 clinical isolates of C. difficile were found to be in the range of 1-8 μg/mL.[3]

Clinical Trial Protocol: Phase 2a (NCT04247542)

A Phase 2a multicenter, open-label, single-arm study was conducted to evaluate the efficacy, safety, and pharmacokinetics of Ibezapolstat in patients with CDI.[8][9][10]

-

Patient Population : Adults with mild to moderate CDI, confirmed by a positive C. difficile toxin test.[9][10]

-

Dosing Regimen : Patients received 450 mg of Ibezapolstat orally every 12 hours for 10 days.[8][9][10]

-

Pharmacokinetic Analysis : Blood and stool samples were collected to measure Ibezapolstat concentrations. Plasma levels were found to be low (ranging from 233 to 578 ng/mL), while high fecal concentrations were achieved (over 1000 µg/g of stool by days 8-10), indicating minimal systemic absorption and high concentration at the site of infection.[6][8]

-

Microbiome Analysis : Fecal samples were collected at baseline, during treatment, and post-treatment to assess changes in the gut microbiome.[9] DNA was extracted from stool samples, and the V1-V3 region of the 16S ribosomal RNA gene was sequenced to characterize the microbiome composition.[11]

The following diagram illustrates the workflow of the Phase 2a clinical trial.

Signaling Pathway

The mechanism of action of Ibezapolstat does not involve a classical signaling pathway but rather the direct inhibition of a key bacterial enzyme. The logical relationship is depicted in the following diagram.

References

- 1. This compound | C18H21Cl3N6O2 | CID 136022208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ibezapolstat | C18H20Cl2N6O2 | CID 136022209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antibacterial activity of ibezapolstat against antimicrobial-resistant clinical strains of Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Portico [access.portico.org]

- 6. pharmacally.com [pharmacally.com]

- 7. Ibezapolstat - Immunomart [immunomart.org]

- 8. academic.oup.com [academic.oup.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of Ibezapolstat in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

Ibezapolstat Hydrochloride: A Technical Overview of Physicochemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibezapolstat hydrochloride is a first-in-class, orally administered antibiotic currently in clinical development for the treatment of Clostridioides difficile infection (CDI).[1][2] As a novel DNA polymerase IIIC inhibitor, it presents a unique mechanism of action with a narrow spectrum of activity, targeting specific Gram-positive bacteria.[1][2] This technical guide provides a summary of the currently available public data on the solubility and stability of this compound, along with a detailed exploration of its mechanism of action. The information is intended to support research and development efforts within the scientific community.

Physicochemical Properties

Solubility

Comprehensive aqueous solubility data for this compound across a range of pH values is not extensively available in the public domain. However, the following data points have been reported:

| Solvent System | Solubility | Source |

| Aqueous (Predicted) | 0.216 mg/mL | DrugBank Online |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | MedchemExpress.com |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | MedchemExpress.com |

| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | MedchemExpress.com |

Note: The solubility in the complex solvent systems is reported as "greater than or equal to" and the saturation point was not known.

Stability

Detailed stability data, including results from forced degradation studies and degradation pathways, are not publicly available. The following storage conditions for stock solutions have been suggested:

| Storage Temperature | Shelf Life | Source |

| -80°C | 6 Months | MedchemExpress.com |

| -20°C | 1 Month | MedchemExpress.com |

Experimental Protocols

Detailed experimental protocols for the determination of the aforementioned solubility and stability data are not provided in the cited sources. For general guidance on stability testing, researchers can refer to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing of new drug substances and products. Standard analytical techniques for such studies include High-Performance Liquid Chromatography (HPLC) for the separation and quantification of the active pharmaceutical ingredient and its degradation products.

Mechanism of Action: Inhibition of DNA Polymerase IIIC

Ibezapolstat's antibacterial activity stems from its targeted inhibition of DNA polymerase IIIC (Pol IIIC), an enzyme essential for bacterial DNA replication in a subset of Gram-positive bacteria, including C. difficile. Ibezapolstat acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP), a crucial building block for DNA synthesis. By mimicking dGTP, Ibezapolstat binds to the active site of Pol IIIC, leading to the formation of an inactive ternary complex with the DNA template. This effectively halts the process of DNA elongation, thereby inhibiting bacterial replication and leading to cell death.

Caption: Mechanism of Ibezapolstat as a DNA Polymerase IIIC inhibitor.

Conclusion

This compound represents a promising new class of antibiotics for the treatment of C. difficile infection. While detailed public information on its solubility and stability is currently limited, its well-defined mechanism of action as a DNA polymerase IIIC inhibitor provides a strong foundation for further research and development. As Ibezapolstat progresses through clinical trials, more comprehensive physicochemical data is anticipated to become available, which will be crucial for formulation development and regulatory approval.

References

Ibezapolstat Hydrochloride: A Technical Whitepaper on Preclinical Research Findings

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ibezapolstat hydrochloride (formerly ACX-362E) is a first-in-class, orally administered, narrow-spectrum antibiotic currently under development for the treatment of Clostridioides difficile infection (CDI). Its novel mechanism of action, targeting the essential bacterial enzyme DNA polymerase IIIC (Pol IIIC), offers a significant advantage in the fight against antimicrobial resistance. Preclinical research has demonstrated Ibezapolstat's potent in vitro activity against a wide range of C. difficile isolates, including hypervirulent and multidrug-resistant strains. In vivo studies have established its efficacy in animal models of CDI, showcasing its ability to prevent initial disease and subsequent recurrence. A key feature of Ibezapolstat is its minimal systemic absorption, leading to high concentrations in the colon where the infection resides, while sparing the broader gut microbiome. This targeted approach is believed to contribute to a lower risk of CDI recurrence, a major challenge with current standard-of-care therapies. This whitepaper provides a comprehensive overview of the preclinical data supporting the development of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and its effects on the gut microbiome.

Mechanism of Action: Selective Inhibition of DNA Polymerase IIIC

Ibezapolstat's unique mechanism of action lies in its selective inhibition of bacterial DNA polymerase IIIC (Pol IIIC), an enzyme essential for DNA replication in low G+C content Gram-positive bacteria, such as Clostridioides difficile.[1][2][3] This enzyme is absent in Gram-negative bacteria and human cells, providing a high degree of selectivity.[2][3] Ibezapolstat acts as a competitive inhibitor with respect to deoxyguanosine triphosphate (dGTP), one of the building blocks of DNA.[4] By binding to the active site of Pol IIIC, Ibezapolstat prevents the incorporation of dGTP into the growing DNA strand, thereby halting DNA replication and leading to bacterial cell death.[4][5] This targeted mechanism is distinct from currently approved CDI therapies, such as vancomycin and fidaxomicin, which target cell wall synthesis and RNA polymerase, respectively.[6][7] This distinction is critical as it suggests a lack of cross-resistance with existing antibiotic classes.[1][8]

Figure 1: Mechanism of action of Ibezapolstat in C. difficile.

In Vitro Activity

Ibezapolstat has demonstrated potent in vitro activity against a broad spectrum of C. difficile clinical isolates, including those with reduced susceptibility to other antibiotics.[9][10]

Minimum Inhibitory Concentration (MIC)

Multiple studies have evaluated the MIC of Ibezapolstat against large panels of C. difficile isolates. The MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of isolates are inhibited, respectively, are consistently in a narrow and low range.

| Organism | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Comparator(s) MIC90 (mg/L) | Reference |

| Clostridioides difficile | 104 | 1-8 | 2 | 4 | Metronidazole: 4, Vancomycin: 4, Fidaxomicin: 2 | [10] |

| Clostridioides difficile | 100 (including MDR strains) | Not Specified | 4 | 8 | Vancomycin: 4, Fidaxomicin: 1, Metronidazole: 4 | [9] |

| Clostridioides difficile (Ribotype 027) | Not Specified | Not Specified | 1 | Not Specified | Not Specified | [1] |

| Clostridioides difficile (Ribotype 078) | Not Specified | Not Specified | 2 | Not Specified | Not Specified | [1] |

Enzyme Inhibition

Ibezapolstat exhibits potent inhibition of purified C. difficile DNA polymerase IIIC.

| Enzyme Source | Ki (µM) | Reference |

| C. difficile DNA pol IIIC | 0.325 | [1][11] |

Bactericidal Activity

Time-kill kinetic assays have demonstrated the bactericidal activity of Ibezapolstat against C. difficile. At concentrations at and above the MIC, Ibezapolstat leads to a significant reduction in bacterial counts over time.[1] In one study, Ibezapolstat exhibited a >2 log10 reduction in bacterial count relative to the initial inoculum at 24 and 48 hours.[1]

In Vivo Efficacy

The in vivo efficacy of Ibezapolstat has been primarily evaluated in the hamster model of C. difficile-associated disease (CDAD).[1][6]

Hamster Model of CDI

In the hamster model, oral administration of Ibezapolstat has been shown to protect animals from lethal CDI.[1][11] Treatment with Ibezapolstat at various dose levels resulted in a significant increase in survival compared to untreated controls.[6] Notably, longer treatment durations were associated with a reduced rate of disease recurrence.[6] A 14-day course of Ibezapolstat resulted in no recurrence of CDAD during the observation period.[6]

| Animal Model | Treatment Regimen | Outcome | Reference |

| Hamster | 50 mg/kg, twice daily for 3 days | Prevention of infection for up to 5 days, with subsequent recurrence | [11] |

| Hamster | 50 mg/kg, twice daily for 7 days | 40% reduction in recurrence rate | [6] |

| Hamster | 50 mg/kg, twice daily for 14 days | No recurrence of CDAD for the 34-day observation period | [6] |

Pharmacokinetics and Safety

Pharmacokinetic Profile

A key characteristic of Ibezapolstat is its minimal systemic absorption following oral administration.[1][7] This leads to high concentrations of the drug in the gastrointestinal tract, the site of C. difficile infection, while minimizing the potential for systemic side effects.[6][7]

| Parameter | Finding | Reference |

| Systemic Absorption | < 5% of a 75 mg/kg oral dose in hamsters | [1] |

| Plasma Concentrations | Majority of plasma concentrations are less than 1 µg/mL in healthy volunteers.[4] | [4] |

| Fecal Concentrations | Average fecal concentrations greater than 4000 µg/g of stool by day 4 in healthy volunteers.[7] | [7] |

Preclinical Safety

Preclinical safety studies have demonstrated a favorable safety profile for Ibezapolstat.[1] In the hamster model, Ibezapolstat was well-tolerated at doses as high as 1000 mg/kg with no obvious toxicity.[1]

Impact on Gut Microbiome and Bile Acids

A critical aspect of CDI is the disruption of the normal gut microbiota. An ideal CDI therapeutic should eradicate C. difficile while having a minimal impact on the beneficial commensal bacteria.

Microbiome Sparing Effects

Preclinical and early clinical studies have shown that Ibezapolstat has a more selective spectrum of activity compared to broader-spectrum antibiotics like vancomycin.[4][12] It effectively reduces C. difficile while preserving the diversity of other important bacterial phyla, such as Bacteroidetes and Actinobacteria.[4][13] In humanized mouse models, Ibezapolstat demonstrated less pronounced changes in alpha and beta microbiome diversities compared to vancomycin and metronidazole.[12][13]

Modulation of Bile Acids

The gut microbiome plays a crucial role in bile acid metabolism. Primary bile acids can promote C. difficile germination and growth, while secondary bile acids are inhibitory.[3] Ibezapolstat treatment has been associated with a favorable shift in the bile acid profile, characterized by a decrease in primary bile acids and an increase in secondary bile acids.[12][14] This modulation of the bile acid pool is thought to contribute to the reduced risk of CDI recurrence observed with Ibezapolstat.[12][14]

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

The minimum inhibitory concentrations (MICs) of Ibezapolstat against C. difficile are typically determined using the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria.[1][11]

-

Bacterial Strains: A panel of clinical and reference strains of C. difficile is used.

-

Media: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is commonly used.

-

Inoculum Preparation: A standardized inoculum of approximately 10^5 colony-forming units (CFU) per spot is prepared.

-

Drug Dilutions: Serial twofold dilutions of Ibezapolstat and comparator agents are incorporated into the agar plates.

-

Incubation: Plates are incubated under anaerobic conditions at 37°C for 48 hours.

-

Endpoint Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth.

Time-Kill Kinetic Assay

Time-kill assays are performed to assess the bactericidal activity of Ibezapolstat.

-

Media: Pre-reduced brain heart infusion (BHI) broth is used.

-

Inoculum: A starting inoculum of approximately 10^6 CFU/mL of C. difficile is used.

-

Drug Concentrations: Ibezapolstat is added at various multiples of its MIC.

-

Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Viable Counts: Serial dilutions of the samples are plated on appropriate agar to determine the number of viable bacteria (CFU/mL).

-

Analysis: The change in log10 CFU/mL over time is plotted to determine the rate of killing.

DNA Polymerase IIIC Inhibition Assay

The inhibitory activity of Ibezapolstat against Pol IIIC is determined using a biochemical assay.[2][15]

-

Enzyme: Purified recombinant C. difficile Pol IIIC is used.

-

Substrates: The assay mixture contains a DNA template-primer, and the four deoxyribonucleoside triphosphates (dNTPs), one of which is typically radiolabeled (e.g., [3H]dGTP) or detected by fluorescence.[2][15]

-

Inhibitor: Varying concentrations of Ibezapolstat are added to the reaction.

-

Reaction: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature.

-

Measurement: The incorporation of the labeled dNTP into the DNA is measured, typically by scintillation counting or fluorescence detection.

-

Analysis: The concentration of Ibezapolstat that inhibits 50% of the enzyme activity (IC50) is determined, and from this, the inhibition constant (Ki) can be calculated.

Figure 2: General preclinical experimental workflow for Ibezapolstat.

Hamster Model of C. difficile-Associated Disease

The golden Syrian hamster model is a well-established and highly sensitive model for studying CDI.[6]

-

Animals: Female golden Syrian hamsters are typically used.[6]

-

Induction of Susceptibility: Animals are pre-treated with an antibiotic, most commonly clindamycin, to disrupt their native gut microbiota and render them susceptible to C. difficile colonization.[6]

-

Infection: Following antibiotic pre-treatment, hamsters are challenged orally with a standardized dose of C. difficile spores.[6]

-

Treatment: Oral treatment with Ibezapolstat, vehicle control, or a comparator drug is initiated post-infection and continued for a specified duration.[6]

-

Endpoints: The primary endpoint is typically survival. Other endpoints may include clinical signs of disease (e.g., weight loss, diarrhea), time to onset of disease, and the presence of C. difficile and its toxins in the cecal contents. To assess recurrence, surviving animals are monitored for a period after treatment cessation.

Conclusion

The preclinical data for this compound strongly support its continued development as a novel treatment for Clostridioides difficile infection. Its unique mechanism of action, potent and targeted in vitro activity, and proven in vivo efficacy in a relevant animal model are highly encouraging. Furthermore, its favorable pharmacokinetic profile, characterized by high colonic concentrations and minimal systemic exposure, along with its microbiome-sparing properties and beneficial effects on the bile acid pool, suggest that Ibezapolstat has the potential to not only effectively treat the initial CDI episode but also to reduce the high rates of recurrence that plague current therapies. These compelling preclinical findings have paved the way for the successful completion of Phase 1 and 2 clinical trials and the planned advancement into Phase 3 studies.[8][16][17]

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. A method to assay inhibitors of DNA polymerase IIIC activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. webstore.ansi.org [webstore.ansi.org]

- 4. A randomized, double-blind, placebo-controlled, single and multiple ascending dose Phase 1 study to determine the safety, pharmacokinetics and food and faecal microbiome effects of ibezapolstat administered orally to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. Portico [access.portico.org]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 10. Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of Ibezapolstat in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. webstore.ansi.org [webstore.ansi.org]

- 12. researchgate.net [researchgate.net]

- 13. Protocol to measure the impact of Clostridioides difficile toxins on antibody responses using ELISA, ELISPOT, and toxin-neutralization assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tdi.ox.ac.uk [tdi.ox.ac.uk]

- 15. Biological Characterization of Novel Inhibitors of the Gram-Positive DNA Polymerase IIIC Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acurx Announces Positive Top-Line Ibezapolstat Phase 2 Efficacy Results with 96% Clinical Cure Rate in Patients with C. difficile Infection :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]

- 17. Acurx Updates Phase 3 Readiness for Ibezapolstat in C. difficile Infection Based on Recent FDA and EMA Communications :: Acurx Pharmaceuticals, Inc. (ACXP) [ir.acurxpharma.com]

In Vitro Efficacy of Ibezapolstat Hydrochloride Against Clostridioides difficile: A Technical Overview

Staten Island, NY – Ibezapolstat hydrochloride, a first-in-class DNA polymerase IIIC inhibitor, has demonstrated potent in vitro activity against a broad range of Clostridioides difficile isolates, including multidrug-resistant strains. This technical guide provides a comprehensive analysis of the available preclinical data, detailing the agent's mechanism of action, antimicrobial potency, and the methodologies employed in its evaluation.

Core Efficacy Data

The in vitro activity of Ibezapolstat has been consistently demonstrated through the determination of minimum inhibitory concentrations (MICs) against a large number of clinical C. difficile isolates.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Ibezapolstat and Other Agents Against C. difficile

| Antibiotic Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Ibezapolstat | 2 - 4 | 4 - 8 | 1 - 8[1][2] |

| Vancomycin | 1 - 2 | 4 | 0.5 - 4[1] |

| Fidaxomicin | 0.5 | 1 - 2 | Not Widely Reported |

| Metronidazole | 0.25 - 0.5 | 4 | 0.25 - 4[3] |

Data compiled from studies evaluating panels of over 100 clinical C. difficile isolates.[1][3]

Notably, the efficacy of Ibezapolstat remains consistent across various C. difficile ribotypes, including the hypervirulent 027 and 078 strains.[1] Furthermore, its activity is not diminished against strains with reduced susceptibility to metronidazole, vancomycin, or fidaxomicin, highlighting its potential to address emerging resistance.[3]

Mechanism of Action

Ibezapolstat exerts its bactericidal effect through the targeted inhibition of DNA polymerase IIIC (Pol IIIC), an enzyme essential for DNA replication in low-GC content Gram-positive bacteria, such as C. difficile.[4][5] This mechanism is distinct from that of currently approved therapies for C. difficile infection (CDI), suggesting a low potential for cross-resistance.[6] The selective targeting of Pol IIIC, which is absent in Gram-negative bacteria and host microbiota, contributes to a narrow spectrum of activity that is hypothesized to preserve the gut microbiome.[4][7]

Figure 1. Ibezapolstat Mechanism of Action.

Experimental Protocols

The following sections detail the standardized methodologies used to evaluate the in vitro activity of Ibezapolstat against C. difficile.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of Ibezapolstat is determined using the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria.

Figure 2. Agar Dilution MIC Testing Workflow.

Detailed Methodology:

-

Antimicrobial Agent Preparation: Stock solutions of this compound are prepared and serially diluted to achieve a range of final concentrations in the agar.

-

Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is commonly used. The appropriate volume of the antimicrobial dilution is added to the molten agar before pouring into petri dishes.

-

Inoculum Preparation: C. difficile isolates are grown on supplemented Brucella agar for 24-48 hours in an anaerobic environment. Colonies are then suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: The standardized bacterial suspension is applied to the surface of the agar plates containing the various concentrations of Ibezapolstat.

-

Incubation: Plates are incubated at 35-37°C for 48 hours in an anaerobic atmosphere (e.g., 85% N₂, 10% H₂, 5% CO₂).

-

MIC Determination: The MIC is recorded as the lowest concentration of Ibezapolstat that completely inhibits visible growth of the C. difficile isolate.

Time-Kill Kinetic Assays

Time-kill assays are performed to assess the bactericidal activity of Ibezapolstat over time.

Detailed Methodology:

-

Inoculum Preparation: An overnight culture of C. difficile is diluted in a suitable pre-reduced broth (e.g., brain-heart infusion broth) to a starting concentration of approximately 10⁵ to 10⁶ colony-forming units (CFU)/mL.

-

Drug Exposure: Ibezapolstat is added to the bacterial suspensions at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). A growth control without the antibiotic is included.

-

Incubation and Sampling: The cultures are incubated under anaerobic conditions at 37°C. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours).

-

Viable Cell Counting: Serial dilutions of the collected aliquots are plated onto appropriate agar plates. After anaerobic incubation, the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

-

Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each concentration of Ibezapolstat. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.

Studies have shown that Ibezapolstat exhibits bactericidal activity at concentrations close to its MIC.[1]

Conclusion

The comprehensive in vitro data for this compound strongly support its potent and targeted activity against Clostridioides difficile. Its novel mechanism of action, consistent efficacy against resistant strains, and bactericidal nature position it as a promising candidate for the treatment of CDI. The standardized methodologies outlined in this guide provide a framework for the continued evaluation and understanding of this important new antimicrobial agent.

References

- 1. In vitro activity of the novel antibacterial agent ibezapolstat (ACX-362E) against Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of Ibezapolstat in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. qlaboratories.com [qlaboratories.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Ibezapolstat Hydrochloride: A Technical Overview of Early-Phase Clinical Trial Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibezapolstat hydrochloride (formerly ACX-362E) is a first-in-class, orally administered antibiotic agent under development by Acurx Pharmaceuticals. It represents a novel class of DNA polymerase IIIC inhibitors, exhibiting a narrow spectrum of activity primarily targeting Clostridioides difficile.[1][2] This targeted approach is designed to eradicate the pathogen while minimizing disruption to the protective gut microbiota, a key factor in the high recurrence rates associated with current standard-of-care treatments for C. difficile infection (CDI).[3][4] This technical guide provides a comprehensive summary of the early-phase clinical trial data for ibezapolstat, focusing on its mechanism of action, pharmacokinetics, safety, and efficacy, along with detailed experimental protocols from the foundational studies.

Mechanism of Action

Ibezapolstat's unique mechanism of action centers on the inhibition of DNA polymerase IIIC (Pol IIIC), an enzyme essential for bacterial DNA replication in low G+C content Gram-positive bacteria, such as C. difficile.[3][5] This enzyme is absent in human cells and many beneficial gut bacteria, providing a high degree of selectivity.[3][5] By binding to and inhibiting Pol IIIC, ibezapolstat effectively halts DNA synthesis, leading to bacterial cell death.[2][6] Preclinical studies have demonstrated that ibezapolstat has a high barrier to resistance development and lacks cross-resistance with other antibiotic classes.[7] The inhibition constant (Ki) for ibezapolstat against C. difficile DNA pol IIIC is 0.325 μM.[2][6]

Data Presentation

Pharmacokinetics

Ibezapolstat is characterized by minimal systemic absorption and high fecal concentrations, which is an ideal pharmacokinetic profile for treating gastrointestinal infections like CDI.[1][5]

Table 1: Pharmacokinetic Parameters of Ibezapolstat in Healthy Volunteers (Phase 1) [1][8]

| Parameter | Single Ascending Dose (150-900 mg) | Multiple Ascending Dose (300-450 mg BID for 10 days) |

| Plasma Cmax | < 1 µg/mL (except for 900 mg dose) | < 1 µg/mL |

| Systemic Accumulation | Not observed | None observed |

| Fecal Concentration | Not reported in single dose | > 4000 µg/g of stool by Day 4 |

| Food Effect (300 mg) | Higher peak plasma concentrations in fasted state (~0.6 µg/mL) vs. fed state (~0.2 µg/mL) | Not applicable |

Table 2: Pharmacokinetic Parameters of Ibezapolstat in Patients with CDI (Phase 2a) [5][9]

| Parameter | 450 mg BID for 10 days |

| Plasma Concentration Range (2-4 hours post-dose) | 233 - 578 ng/mL |

| Mean Fecal Concentration (Day 3) | 416 (± 494) µg/g of stool |

| Mean Fecal Concentration (Days 8-10) | > 1000 µg/g of stool |

| Mean Fecal Concentration (2 days post-EOT) | 535 (± 748) µg/g of stool |

| Mean Fecal Concentration (Day 38) | 136 (± 161) µg/g of stool (in 3 of 4 samples) |

Safety and Tolerability

Across early-phase trials, ibezapolstat has demonstrated a favorable safety profile, comparable to placebo and the standard of care, vancomycin.[1][10]

Table 3: Summary of Safety Findings

| Trial Phase | Key Safety and Tolerability Observations |

| Phase 1 (Healthy Volunteers) | - Well-tolerated with a safety signal similar to placebo.[8]- No serious adverse events reported.[1] |

| Phase 2a (CDI Patients) | - Well-tolerated.[5]- 7 mild-to-moderate adverse events reported.[9] |

| Phase 2b (CDI Patients) | - Safety profile similar to vancomycin.[10]- No drug-related serious adverse events, treatment discontinuations, or deaths.[3][10] |

Efficacy

Ibezapolstat has shown high rates of clinical cure and sustained clinical cure in patients with CDI.

Table 4: Efficacy Outcomes

| Trial Phase | Population | N | Clinical Cure Rate (End of Treatment) | Sustained Clinical Cure Rate (28-day follow-up) |

| Phase 2a | CDI Patients | 10 | 100%[9][11] | 100%[9][11] |

| Phase 2b | CDI Patients | 16 | 94% (15/16)[3][10] | Not reported |

| Phase 2 (Pooled) | CDI Patients | 26 | 96% (25/26)[4][12] | Not reported |

| Phase 2b (Comparator) | Vancomycin | 14 | 100% (14/14)[10][12] | Not reported |

Microbiome and Bile Acid Profile

A key differentiator for ibezapolstat is its effect on the gut microbiome and bile acid metabolism. Unlike broad-spectrum antibiotics, ibezapolstat preserves the diversity of beneficial gut bacteria.[1][13]

Table 5: Microbiome and Bile Acid Effects

| Parameter | Ibezapolstat | Vancomycin |

| Microbiome Diversity | - Preserves diversity of Firmicutes, Actinobacteria, and Bacteroidetes.[1]- Increased abundance of Actinobacteria.[1] | - Decreased diversity of Firmicutes, Actinobacteria, and Bacteroidetes.[1]- Overgrowth of Proteobacteria.[1] |

| Primary Bile Acids | - Significant decrease during and after therapy.[9] | - Not reported to decrease. |

| Secondary Bile Acids | - Significant increase during and after therapy.[4] | - Not reported to increase. |

| Secondary to Primary Bile Acid Ratio | - Favorable increase.[5][14] | - Unfavorable ratio.[5] |

Experimental Protocols

Phase 1 Study (NCT04247542)[1]

-

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study in healthy volunteers. The study consisted of three parts:

-

Part 1 (Single Ascending Dose): Cohorts received single doses of 150 mg, 300 mg, 600 mg, or 900 mg of ibezapolstat or placebo.

-

Part 2 (Food Effect): A crossover design where subjects received a single 300 mg dose of ibezapolstat in both fasted and fed states.

-

Part 3 (Multiple Ascending Dose): Cohorts received 300 mg or 450 mg of ibezapolstat or placebo twice daily for 10 days. This part also included an open-label vancomycin comparator arm for microbiome analysis.

-

-

Key Assessments:

-

Safety and Tolerability: Monitored through adverse event reporting, vital signs, ECGs, and clinical laboratory tests.

-

Pharmacokinetics: Plasma and stool samples were collected at various time points to determine ibezapolstat concentrations. The analytical range for ibezapolstat was 20.0–4000.0 ng/mL in plasma and 2.50–500.00 µg/g in stool.

-

Microbiome Analysis: Fecal samples were collected to assess changes in microbial diversity and composition.

-

Phase 2a Study (NCT04247542)[5][9]

-

Study Design: A single-arm, open-label, multicenter study in adult patients with CDI.

-

Patient Population: 10 patients with a diagnosis of CDI.

-

Treatment Regimen: Patients received 450 mg of ibezapolstat orally every 12 hours for 10 days.

-

Follow-up: Patients were followed for an additional 28 days after the end of treatment.

-

Key Assessments:

-

Primary Endpoints: Clinical cure rate at 2 days post-treatment and safety/tolerability.

-

Secondary Endpoints: Plasma and fecal pharmacokinetic characteristics, microbiological eradication of C. difficile, quantitative changes in the fecal microbiome and microbial diversity, effects on bile acids, and sustained clinical cure.

-

Conclusion

The early-phase clinical trial data for this compound are promising, positioning it as a potentially significant advancement in the treatment of Clostridioides difficile infection. Its novel mechanism of action, favorable pharmacokinetic profile characterized by high fecal concentrations and minimal systemic absorption, and strong safety and efficacy results are all encouraging. Furthermore, its ability to preserve the gut microbiome and promote a healthy bile acid profile suggests a potential for reducing CDI recurrence, a major unmet need in the current treatment landscape. The successful completion of these early trials supports the continued clinical development of ibezapolstat in larger, pivotal Phase 3 studies.[4][11]

References

- 1. A randomized, double-blind, placebo-controlled, single and multiple ascending dose Phase 1 study to determine the safety, pharmacokinetics and food and faecal microbiome effects of ibezapolstat administered orally to healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. pharmacally.com [pharmacally.com]

- 4. Acurx Pharmaceuticals Presents Ibezapolstat Phase 2 CDI Trial Results at Conference [synapse.patsnap.com]

- 5. academic.oup.com [academic.oup.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Acurx Pharmaceuticals Announces Positive Trial Results for Ibezapolstat [trial.medpath.com]

- 8. A randomized, double-blind, placebo-controlled, single and multiple ascending dose Phase 1 study to determine the safety, pharmacokinetics and food and faecal microbiome effects of ibezapolstat administered orally to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of Ibezapolstat in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy, safety, pharmacokinetics, and associated microbiome changes of ibezapolstat compared with vancomycin in adults with Clostridioides difficile infection: a phase 2b, randomised, double-blind, active-controlled, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ibezapolstat :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]

- 12. Acurx Announces Positive Top-Line Ibezapolstat Phase 2 Efficacy Results with 96% Clinical Cure Rate in Patients with C. difficile Infection :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]

- 13. Functional and Metagenomic Evaluation of Ibezapolstat for Early Evaluation of Anti-Recurrence Effects in Clostridioides difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acurx Announces Publication of Positive Results from an In-Silico Study Predicting the Microbiome-Restorative Potential of Ibezapolstat in the Treatment of CDI [prnewswire.com]

Ibezapolstat Hydrochloride: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ibezapolstat hydrochloride is a first-in-class, orally administered, narrow-spectrum antibiotic currently under investigation for the treatment of Clostridioides difficile infection (CDI). Its novel mechanism of action, targeting bacterial DNA polymerase IIIC, offers a significant advantage by selectively eradicating C. difficile while preserving the gut microbiome's integrity—a critical factor in preventing CDI recurrence. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of ibezapolstat, summarizing key clinical trial data, detailing experimental protocols, and visualizing its mechanism and clinical development pathway.

Introduction

Clostridioides difficile infection is a major healthcare-associated infection, with recurrent infections posing a significant clinical challenge. Current standard-of-care antibiotics, such as vancomycin, can disrupt the gut microbiota, increasing the risk of recurrence. Ibezapolstat emerges as a promising therapeutic alternative due to its targeted activity against low G+C content Gram-positive bacteria, including C. difficile.[1][2] This selectivity is attributed to its unique mechanism of inhibiting DNA polymerase IIIC, an enzyme essential for bacterial replication but absent in humans.[3][4]

Pharmacodynamics: Mechanism of Action and Microbiome Impact

Ibezapolstat's primary pharmacodynamic effect is the inhibition of C. difficile replication. This is achieved through the targeted inhibition of DNA polymerase IIIC (Pol IIIC), a crucial enzyme for DNA synthesis in low G+C Gram-positive bacteria.[1][3][4]

Signaling Pathway: Inhibition of DNA Polymerase IIIC

The following diagram illustrates the mechanism of action of ibezapolstat.

Microbiome and Bile Acid Modulation

A key pharmacodynamic feature of ibezapolstat is its minimal impact on the beneficial gut microbiota.[1][3] Clinical studies have shown that unlike broad-spectrum antibiotics, ibezapolstat preserves key commensal bacteria, including those from the Firmicutes and Actinobacteria phyla.[1][3] This preservation is crucial for maintaining colonization resistance against C. difficile.

Furthermore, ibezapolstat treatment has been associated with favorable changes in the bile acid profile. It leads to a decrease in primary bile acids, which promote C. difficile germination, and an increase in secondary bile acids, which inhibit its growth.[1][5][6] This modulation of the bile acid pool is considered a key factor in preventing CDI recurrence.[5][6]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Ibezapolstat is designed for targeted delivery to the colon, the site of C. difficile infection. This is achieved through minimal systemic absorption and high fecal concentrations.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of ibezapolstat from clinical trials.

Table 1: Plasma Pharmacokinetics of Ibezapolstat

| Parameter | Value | Study Population | Source |

| Peak Plasma Concentration (Cmax) | 233 to 578 ng/mL | Adults with CDI (Phase 2a) | [1] |

| Systemic Absorption | Minimal, majority of plasma concentrations < 1 µg/mL | Healthy Volunteers (Phase 1) | [4][7] |

Table 2: Fecal Pharmacokinetics of Ibezapolstat

| Time Point | Mean Fecal Concentration (± SD) | Study Population | Source |

| Day 3 of Therapy | 416 (± 494) µg/g stool | Adults with CDI (Phase 2a) | [1] |

| Days 8-10 of Therapy | >1000 µg/g stool | Adults with CDI (Phase 2a) | [1] |

| 2 Days Post-Therapy | 535 (± 748) µg/g stool | Adults with CDI (Phase 2a) | [1] |

| Day 38 (Follow-up) | 136 (± 161) µg/g stool (in 3 of 4 samples) | Adults with CDI (Phase 2a) | [1] |

Experimental Protocols

The pharmacokinetic and pharmacodynamic properties of ibezapolstat have been evaluated in a series of clinical trials.

Phase 1 Clinical Trial in Healthy Volunteers

-

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.[4][7]

-

Objectives: To assess the safety, tolerability, and pharmacokinetics of ibezapolstat. A secondary objective was to compare the microbiome changes associated with ibezapolstat to those of oral vancomycin.[4][7]

-

Methodology:

-

Pharmacokinetics: Plasma and stool concentrations of ibezapolstat were measured using validated analytical methods. The analytical range for ibezapolstat was 20.0–4000.0 ng/mL in plasma and 2.50–500.00 µg/g in stool.[4]

-

Microbiome Analysis: Fecal samples were collected, and shotgun metagenomic sequencing was performed to analyze changes in the gut microbiota composition.[7]

-

Phase 2a Clinical Trial in Patients with CDI

-

Study Design: A single-arm, open-label, multicenter study.[1]

-

Patient Population: Adults with a confirmed diagnosis of C. difficile infection.[1]

-

Dosage Regimen: Patients received 450 mg of ibezapolstat orally every 12 hours for 10 days.[1]

-

Objectives: The primary objectives were to assess clinical cure rates and adverse events. Secondary objectives included evaluating plasma and fecal pharmacokinetics, microbiologic eradication, and effects on the microbiome and bile acids.[1]

-

Methodology:

-

Pharmacokinetics: Plasma and stool samples were collected at various time points during and after treatment to determine ibezapolstat concentrations.[1]

-

Microbiome and Bile Acid Analysis: Fecal samples were analyzed to assess changes in microbial diversity and the concentrations of primary and secondary bile acids.[1]

-

Clinical Trial Workflow

The following diagram outlines the typical workflow of the clinical trials conducted for ibezapolstat.

Relationship between Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of ibezapolstat is intrinsically linked to its pharmacodynamic effects. The high fecal concentrations ensure that the drug reaches the site of infection in sufficient amounts to inhibit C. difficile replication. Conversely, the minimal systemic absorption contributes to its favorable safety profile, reducing the risk of off-target effects.[3][7]

The following diagram illustrates the interplay between the PK and PD of ibezapolstat.

References

- 1. Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of Ibezapolstat in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. pharmacally.com [pharmacally.com]

- 4. A randomized, double-blind, placebo-controlled, single and multiple ascending dose Phase 1 study to determine the safety, pharmacokinetics and food and faecal microbiome effects of ibezapolstat administered orally to healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acurx Pharmaceuticals Presents Ibezapolstat Phase 2 CDI Trial Results at Conference [synapse.patsnap.com]

- 6. Acurx Announces Positive Top-Line Ibezapolstat Phase 2 Efficacy Results with 96% Clinical Cure Rate in Patients with C. difficile Infection [prnewswire.com]

- 7. A randomized, double-blind, placebo-controlled, single and multiple ascending dose Phase 1 study to determine the safety, pharmacokinetics and food and faecal microbiome effects of ibezapolstat administered orally to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Testing of Ibezapolstat Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibezapolstat hydrochloride is a novel, first-in-class antimicrobial agent that selectively inhibits DNA polymerase IIIC (Pol IIIC) in gram-positive bacteria.[1][2][3] This unique mechanism of action makes it a promising candidate for the treatment of infections caused by susceptible pathogens, most notably Clostridioides difficile.[1][4][5] Ibezapolstat has demonstrated potent in vitro activity against a broad range of clinical C. difficile isolates, including multidrug-resistant strains.[3][4] Its selective spectrum of activity minimizes disruption to the normal gut microbiota, a crucial factor in preventing the recurrence of C. difficile infection (CDI).[6][7][8]

These application notes provide detailed protocols for the in vitro evaluation of this compound's antimicrobial properties, focusing on antimicrobial susceptibility testing, time-kill kinetics, and biofilm disruption assays.

Data Presentation

Table 1: In Vitro Antimicrobial Susceptibility of Ibezapolstat and Comparator Agents against Clostridioides difficile

| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Number of Isolates | Reference |

| Ibezapolstat | 2 | 4 | 1 - 8 | 104 | [5][9] |

| Ibezapolstat | 4 | 8 | Not Reported | 100 | [4][10] |

| Ibezapolstat | 4 | 4 | 0.5 - 8 | 313 | |

| Vancomycin | 1 | 4 | 0.5 - 4 | 104 | [5] |

| Vancomycin | 2 | 4 | Not Reported | 100 | [4][10] |

| Metronidazole | 0.5 | 4 | 0.25 - 16 | 104 | [5][9] |

| Metronidazole | 0.25 | 4 | Not Reported | 100 | [4][10] |

| Fidaxomicin | 0.5 | 2 | 0.015 - 1 | 104 | [5][9] |

| Fidaxomicin | 0.5 | 1 | Not Reported | 100 | [4][10] |

Mechanism of Action of Ibezapolstat

Ibezapolstat exerts its bactericidal effect by inhibiting DNA polymerase IIIC, an essential enzyme for DNA replication in low G+C content gram-positive bacteria, such as C. difficile. This targeted inhibition disrupts the bacterial cell division process, leading to cell death.

Experimental Protocols

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of anaerobic bacteria. The agar dilution method is considered the gold standard.

Materials:

-

This compound powder

-

Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood

-

Anaerobic gas mixture (e.g., 85% N₂, 10% H₂, 5% CO₂)

-

Anaerobic chamber or jars

-

C. difficile clinical isolates

-

Control strains (e.g., Bacteroides fragilis ATCC 25285, C. difficile ATCC 700057)

-

Sterile saline or thioglycolate broth

-

McFarland turbidity standards (0.5)

-

Sterile multi-well inoculator

Procedure:

-

Preparation of Ibezapolstat Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute further in sterile water to the desired starting concentration.

-

Preparation of Agar Plates: a. Prepare serial two-fold dilutions of Ibezapolstat from the stock solution. b. Add 1 ml of each antibiotic dilution to 19 ml of molten and cooled (45-50°C) supplemented Brucella agar to achieve the final desired concentrations. c. Pour the agar into sterile petri dishes and allow them to solidify. d. Prepare a drug-free control plate.

-

Inoculum Preparation: a. Subculture C. difficile isolates on supplemented Brucella agar and incubate anaerobically at 37°C for 24-48 hours. b. Suspend several colonies in sterile saline or thioglycolate broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Further dilute the suspension to obtain a final inoculum of approximately 10⁵ CFU per spot.

-

Inoculation: a. Using a multi-well inoculator, spot the prepared bacterial suspensions onto the surface of the agar plates, including the control plate.

-

Incubation: a. Incubate the plates in an anaerobic chamber or jar at 37°C for 48 hours.

-

Reading the MIC: a. The MIC is the lowest concentration of Ibezapolstat that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.

Time-Kill Kinetic Assay

This assay determines the rate at which Ibezapolstat kills a bacterial population over time.

Materials:

-

Brain Heart Infusion (BHI) broth supplemented with yeast extract, L-cysteine, and hemin (BHIS)

-

This compound

-

C. difficile isolates

-

Anaerobic chamber or jars

-

Spectrophotometer

-

Sterile microtiter plates

-

Sterile saline

-

Agar plates for colony counting

Procedure:

-

Inoculum Preparation: a. Grow C. difficile in BHIS broth anaerobically at 37°C overnight. b. Dilute the overnight culture in fresh, pre-warmed BHIS to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Assay Setup: a. In a sterile microtiter plate or tubes, add the prepared bacterial inoculum to BHIS containing various concentrations of Ibezapolstat (e.g., 0.5x, 1x, 2x, 4x, 8x MIC). b. Include a growth control (no antibiotic).

-

Incubation and Sampling: a. Incubate the plate or tubes anaerobically at 37°C. b. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each well/tube.

-

Viable Cell Counting: a. Perform serial ten-fold dilutions of the collected aliquots in sterile saline. b. Plate the dilutions onto supplemented Brucella agar plates. c. Incubate the plates anaerobically at 37°C for 48 hours. d. Count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each Ibezapolstat concentration. b. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Biofilm Disruption Assay

This protocol assesses the ability of Ibezapolstat to disrupt pre-formed C. difficile biofilms.

Materials:

-

BHI broth supplemented with 1.8% glucose (BHISG)

-

This compound

-

C. difficile isolates

-

Sterile 96-well flat-bottom polystyrene plates

-

Anaerobic chamber

-

0.1% Crystal Violet solution

-

30% Acetic acid or 95% Ethanol

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Biofilm Formation: a. Prepare an overnight culture of C. difficile in BHIS. b. Dilute the culture in fresh BHISG and add to the wells of a 96-well plate. c. Incubate the plate anaerobically at 37°C for 48-72 hours to allow for biofilm formation.

-

Treatment with Ibezapolstat: a. Carefully remove the planktonic cells from the wells by aspiration. b. Gently wash the wells with PBS to remove non-adherent cells. c. Add fresh BHISG containing various concentrations of Ibezapolstat to the wells. d. Incubate the plate anaerobically at 37°C for another 24 hours.

-

Biofilm Quantification (Crystal Violet Staining): a. Discard the supernatant and gently wash the wells twice with PBS. b. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. c. Remove the crystal violet solution and wash the wells with PBS until the washings are clear. d. Air dry the plate. e. Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well. f. Read the absorbance at 570-595 nm using a microplate reader.

-

Data Analysis: a. The reduction in absorbance in treated wells compared to untreated control wells indicates the extent of biofilm disruption.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro testing of this compound.

References

- 1. Biofilm Assay for Clostridioides difficile with Applications for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. webstore.ansi.org [webstore.ansi.org]

- 3. Antibacterial activity of ibezapolstat against antimicrobial-resistant clinical strains of Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 5. researchgate.net [researchgate.net]

- 6. Comparative biofilm-forming ability between Clostridioides difficile strains isolated in Latin America and the epidemic NAP1/027 strain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal violet staining protocol | Abcam [abcam.com]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. Portico [access.portico.org]

- 10. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Ibezapolstat Hydrochloride in Animal Models of Clostridioides difficile Infection (CDI)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ibezapolstat (formerly ACX-362E) is a novel, first-in-class antimicrobial agent with a targeted mechanism of action against Clostridioides difficile. It functions as an inhibitor of DNA polymerase IIIC (Pol IIIC), an enzyme essential for the replication of low G+C content Gram-positive bacteria, including C. difficile[1][2][3]. This selective activity allows for the targeted eradication of C. difficile while preserving the diversity of the host's gut microbiota, a crucial factor in preventing CDI recurrence[2][4]. Preclinical studies in animal models have been instrumental in characterizing the efficacy and pharmacokinetic profile of Ibezapolstat, demonstrating its potential as a therapeutic agent for CDI. These studies have shown that Ibezapolstat has minimal systemic absorption, leading to high concentrations in the colon where the infection resides[1][2][5].

Mechanism of Action

Ibezapolstat selectively inhibits the bacterial DNA polymerase IIIC, an enzyme vital for DNA replication in certain Gram-positive bacteria like C. difficile. This enzyme is absent in many beneficial gut bacteria and in human cells, which accounts for the drug's narrow spectrum of activity and favorable safety profile[1][2]. By inhibiting Pol IIIC, Ibezapolstat effectively halts the replication of C. difficile, leading to the resolution of the infection.

Figure 1: Mechanism of action of Ibezapolstat in C. difficile.

Quantitative Data from Animal Models

The following tables summarize the dosages and outcomes of Ibezapolstat hydrochloride in key animal models of CDI.

Table 1: Ibezapolstat Dosage and Efficacy in the Hamster Model of CDI

| Dosage (mg/kg, oral) | Dosing Frequency | Treatment Duration | Animal Model | Key Findings | Reference |

| 6.25 | Twice daily | 3 days | Female Golden Syrian Hamsters | Potent in preventing infection for up to 5 days. | [1] |

| 12.5 | Twice daily | 3 days | Female Golden Syrian Hamsters | Potent in preventing infection for up to 5 days. | [1] |

| 25 | Twice daily | 3 days | Female Golden Syrian Hamsters | Potent in preventing infection for up to 5 days. | [1] |

| 50 | Twice daily | 3 days | Female Golden Syrian Hamsters | Completely protected infected animals for up to 5 days. | [1][6] |

| 50 | Twice daily | 7 days | Female Golden Syrian Hamsters | Reduced the recurrence rate of infection by 40%. | [1] |

| 50 | Twice daily | 14 days | Female Golden Syrian Hamsters | No recurrence of CDAD was observed for the remaining 34-day observation period. | [1] |

| 10 | Twice daily | 10 days | Syrian Hamsters | Reduced number of recurrent CDI cases compared to vancomycin. | [3] |

Table 2: Ibezapolstat Dosage in the Humanized Mouse Model of CDI

| Dosage | Dosing Frequency | Treatment Duration | Animal Model | Key Findings | Reference |

| 45.34 mg/cage (n=5)/day in 40g powdered chow | Daily | 10 days | Germ-free mice transplanted with human fecal microbiota | Had smaller effects on gut microbiome diversity compared to vancomycin and metronidazole. | [7] |

Experimental Protocols

Protocol 1: Hamster Model of C. difficile-Associated Disease (CDAD)

This protocol outlines the methodology for inducing CDI in hamsters and assessing the efficacy of Ibezapolstat.

Figure 2: Experimental workflow for the hamster model of CDI.

Materials:

-

Female Golden Syrian hamsters (80-90 g)

-

Clindamycin hydrochloride

-

C. difficile spore suspension (e.g., ATCC 43255)

-

This compound

-

Oral gavage needles

-

Standard animal housing and care facilities

Procedure:

-

Acclimatization: Acclimatize female Golden Syrian hamsters to the laboratory environment.

-

Induction of CDI:

-

Treatment:

-

Monitoring and Endpoints:

-

Monitor the animals daily for clinical signs of CDI, such as diarrhea and weight loss.

-

Record survival rates for each treatment group.

-

After the treatment period, continue to monitor the animals for a defined observation period (e.g., 34 days) to assess the recurrence of infection[1].

-

Protocol 2: Humanized Mouse Model for Microbiome Analysis

This protocol describes the use of a humanized mouse model to evaluate the impact of Ibezapolstat on the gut microbiome.

Figure 3: Workflow for the humanized mouse model experiment.

Materials:

-

Germ-free mice

-

Fecal samples from healthy human donors

-

Sterile powdered mouse chow

-

This compound

-

Equipment for 16S rRNA gene sequencing and bioinformatic analysis

Procedure:

-

Humanization of Mice:

-

Dietary Acclimatization:

-

Treatment:

-

Prepare powdered chow containing Ibezapolstat at the desired concentration (e.g., 45.34 mg per cage of 5 mice per day in 40g of chow)[7].

-

Provide the medicated chow to the treatment group for 10 days[7].

-

Include control groups receiving powdered chow with no antibiotic, or with other antibiotics like vancomycin, fidaxomicin, or metronidazole for comparison[4][7].

-

-

Sample Collection and Analysis:

-

Collect fecal samples from each mouse at baseline (Day 0, before treatment), on Day 2, and on Day 10 of treatment[7].

-

Extract DNA from the fecal samples and perform 16S rRNA gene sequencing to characterize the bacterial populations.

-

Analyze the sequencing data to assess changes in alpha and beta diversity of the gut microbiome in response to Ibezapolstat treatment compared to controls.

-

Conclusion: The data from these animal models indicate that this compound is a promising candidate for the treatment of CDI. Its efficacy at various dosages in the hamster model, particularly its ability to prevent recurrence with prolonged treatment, is a significant finding. Furthermore, the humanized mouse model data supports the mechanism of a microbiome-sparing antibiotic. These protocols provide a framework for researchers to conduct further preclinical evaluations of Ibezapolstat and similar compounds.

References

- 1. Portico [access.portico.org]

- 2. Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of Ibezapolstat in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigational Treatment Agents for Recurrent Clostridioides difficile Infection (rCDI) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The impact of ibezapolstat and other Clostridioides difficile infection-relevant antibiotics on the microbiome of humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A randomized, double-blind, placebo-controlled, single and multiple ascending dose Phase 1 study to determine the safety, pharmacokinetics and food and faecal microbiome effects of ibezapolstat administered orally to healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

How to prepare Ibezapolstat hydrochloride for laboratory use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibezapolstat hydrochloride is a first-in-class, orally active inhibitor of bacterial DNA polymerase IIIC (Pol IIIC), an essential enzyme for DNA replication in certain Gram-positive bacteria.[1][2] It is under development for the treatment of Clostridioides difficile infection (CDI).[2][3] Its selective mechanism of action against low G+C content Gram-positive bacteria, like C. difficile, allows it to target the pathogen while sparing many beneficial gut bacteria.[1][4] This application note provides detailed protocols for the preparation and use of this compound in a laboratory setting.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₀Cl₂N₆O₂ | [5] |

| Molecular Weight | 423.3 g/mol | [5] |

| CAS Number | 1275582-97-2 | [5] |

| Appearance | Solid | |

| Water Solubility | 0.216 mg/mL | [6] |

| DMSO Solubility | 62.5 mg/mL (147.65 mM) | [3] |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [3] |

Note: When preparing solutions in DMSO, it is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[3] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]

Mechanism of Action

Ibezapolstat selectively inhibits DNA polymerase IIIC, an enzyme critical for bacterial DNA replication. This enzyme is found in low G+C Gram-positive bacteria but is absent in human cells, providing a targeted therapeutic approach.[1] By inhibiting Pol IIIC, Ibezapolstat effectively halts bacterial proliferation, leading to cell death.[7]

References

- 1. pharmacally.com [pharmacally.com]

- 2. ibezapolstat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of Ibezapolstat in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ibezapolstat | C18H20Cl2N6O2 | CID 136022209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Acurx Announces Publication in Lancet Microbe of Phase 2b Clinical Trial Data for Ibezapolstat in CDI :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]

Application Notes and Protocols for the Quantification of Ibezapolstat Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the current analytical methodologies for the quantification of Ibezapolstat hydrochloride, a novel DNA polymerase IIIC inhibitor. The information is intended to guide researchers in the development and implementation of robust analytical methods for pharmacokinetic studies, formulation analysis, and quality control.

Introduction

Ibezapolstat is a first-in-class antibiotic under development for the treatment of Clostridioides difficile infection (CDI). Accurate and precise quantification of Ibezapolstat in various matrices is crucial for its clinical development and eventual therapeutic use. This document outlines the primary analytical technique used for its quantification, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and provides representative protocols and data.

Mechanism of Action of Ibezapolstat

Ibezapolstat selectively inhibits DNA polymerase IIIC (Pol IIIC), an enzyme essential for DNA replication in certain Gram-positive bacteria, including C. difficile.[1] This targeted mechanism of action spares many beneficial gut bacteria, which is advantageous in treating CDI.[1] Human cells do not possess Pol IIIC, contributing to the drug's selective toxicity.[1]

Analytical Methods for Quantification

Based on available literature, LC-MS/MS is the method of choice for the quantification of Ibezapolstat in biological matrices due to its high sensitivity and selectivity.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has been utilized to determine Ibezapolstat concentrations in plasma and fecal samples, which is essential for pharmacokinetic and biodistribution studies.[2]

Quantitative Data Summary

The following table summarizes the reported analytical performance of LC-MS/MS methods for Ibezapolstat.

| Parameter | Plasma | Feces | Reference |

| Analytical Range | 20.0–4000.0 ng/mL | 2.50–500.00 µg/g | [3] |

| Observed Concentrations | < 1 µg/mL (minimal systemic absorption) | > 4000 µg/g (at doses of 300 or 450 mg twice daily) | [3] |

Experimental Workflow

The general workflow for the bioanalysis of Ibezapolstat using LC-MS/MS is depicted below.

Representative Experimental Protocol: LC-MS/MS for Ibezapolstat in Human Plasma

Disclaimer: The following is a representative protocol based on common practices for small molecule quantification. This method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) before use.

1. Materials and Reagents

-

This compound reference standard

-

Internal standard (IS) (e.g., a stable isotope-labeled Ibezapolstat or a structurally similar compound)

-

Human plasma (K2-EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Standard and Quality Control (QC) Sample Preparation

-

Prepare stock solutions of Ibezapolstat and the IS in a suitable solvent (e.g., methanol or DMSO).

-

Prepare working standard solutions by serial dilution of the stock solution.

-

Spike blank human plasma with working standard solutions to prepare calibration standards and QC samples at various concentration levels.

3. Sample Preparation

-

To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of IS working solution and vortex briefly.

-

Add 300 µL of acetonitrile (protein precipitation agent) and vortex for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.